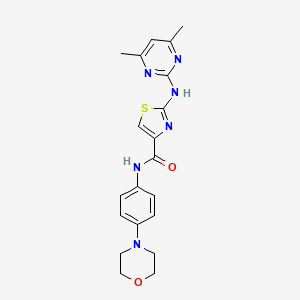
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-morpholinophenyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-morpholinophenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
This compound serves as a precursor in the synthesis of novel heterocyclic compounds with significant pharmacological potential. For example, it has been utilized in the synthesis of derivatives showing promise as anti-inflammatory, analgesic, and COX-2 inhibitor agents. Compounds synthesized using this molecule demonstrated high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac, showcasing their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular properties of compounds derived from this molecule have been explored, with synthesized analogs showing activity against bacterial and fungal strains, as well as Mycobacterium tuberculosis. This highlights its utility in the development of new antibacterial and antitubercular agents, contributing to the fight against infectious diseases (Chandrashekaraiah et al., 2014).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
Derivatives of this compound have been identified as important intermediates in the inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer therapy and inflammation management (Lei et al., 2017).
Antifungal Effects
Studies have also shown that derivatives containing the 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-morpholinophenyl)thiazole-4-carboxamide moiety possess antifungal properties. They have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger, demonstrating potential as antifungal agents (Jafar et al., 2017).
Antioxidant and Antimicrobial Evaluation
The antioxidant and antimicrobial activities of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have been evaluated, showing that some compounds exhibit promising activities. These findings suggest potential uses in the development of new antioxidants and antimicrobials (Saundane et al., 2012).
properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-13-11-14(2)22-19(21-13)25-20-24-17(12-29-20)18(27)23-15-3-5-16(6-4-15)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,27)(H,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBUDENLSFMNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

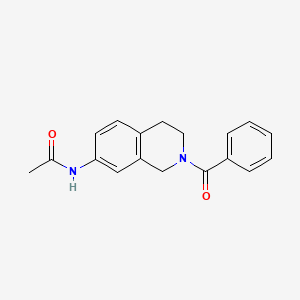
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2685427.png)
![6-[(Cyclopentylamino)sulfonyl]chromen-2-one](/img/structure/B2685428.png)
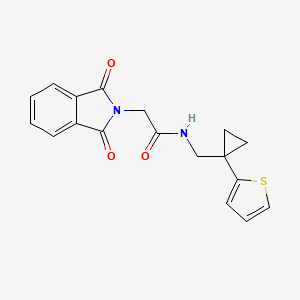
![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)
![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)
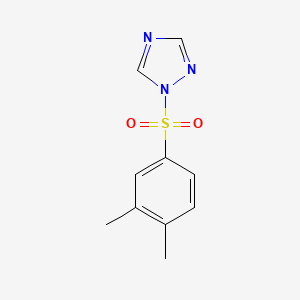

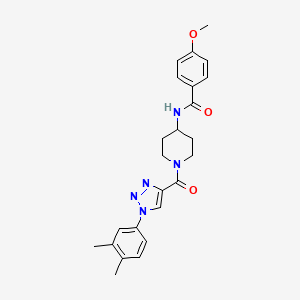
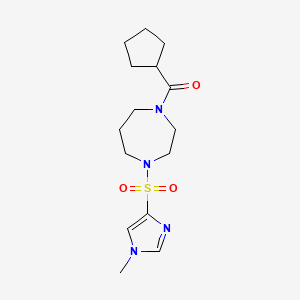

![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide](/img/structure/B2685442.png)
![N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2685444.png)